molecular formula C6H9NO3 B14088411 (3E)-3-hydroxyiminocyclopentane-1-carboxylic acid CAS No. 6300-81-8

(3E)-3-hydroxyiminocyclopentane-1-carboxylic acid

Katalognummer: B14088411
CAS-Nummer: 6300-81-8
Molekulargewicht: 143.14 g/mol
InChI-Schlüssel: AMAYWRJNZWREGD-FNORWQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-3-hydroxyiminocyclopentane-1-carboxylic acid is a chemical compound with a unique structure characterized by a cyclopentane ring substituted with a hydroxyimino group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-hydroxyiminocyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride to form the hydroxyimino derivative. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-3-hydroxyiminocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Esters or amides.

Wissenschaftliche Forschungsanwendungen

(3E)-3-hydroxyiminocyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Wirkmechanismus

The mechanism of action of (3E)-3-hydroxyiminocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanone oxime: Similar structure but lacks the carboxylic acid group.

    Cyclopentane carboxylic acid: Lacks the hydroxyimino group.

    Hydroxyimino derivatives: Compounds with similar hydroxyimino functionality but different ring structures.

Uniqueness

(3E)-3-hydroxyiminocyclopentane-1-carboxylic acid is unique due to the presence of both the hydroxyimino and carboxylic acid groups on a cyclopentane ring

Eigenschaften

CAS-Nummer

6300-81-8

Molekularformel

C6H9NO3

Molekulargewicht

143.14 g/mol

IUPAC-Name

(3E)-3-hydroxyiminocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H9NO3/c8-6(9)4-1-2-5(3-4)7-10/h4,10H,1-3H2,(H,8,9)/b7-5+

InChI-Schlüssel

AMAYWRJNZWREGD-FNORWQNLSA-N

Isomerische SMILES

C1C/C(=N\O)/CC1C(=O)O

Kanonische SMILES

C1CC(=NO)CC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.